Structural Novelty vs. Nissan Chemical Lead Series – Scaffold Comparison
The target compound is a benzamide-based heterocyclic amide, structurally distinct from the tricyclic pyrrolo-naphthyridine and pyrrolo-pyridopyrimidine cores described in Nissan Chemical's JAK inhibitor patents (e.g., US9216999, US9556187). The patented lead series, exemplified by BDBM198472 (Example 269, IC50 JAK1 = 1.30 nM, JAK2 = 12 nM, JAK3 = 57 nM, TYK2 = 100 nM), features a fused tricyclic scaffold with a bromo-fluoro-methyl substituent [1]. In contrast, the target compound incorporates a furan-carbonyl-thiophene linker and a bromo-methoxybenzamide, representing a scaffold-hopping opportunity. However, no direct biochemical or cellular potency data exist for the target compound to quantify whether this scaffold divergence translates into altered kinase selectivity, pharmacokinetic properties, or cellular efficacy [2].
| Evidence Dimension | Scaffold architecture and conformation |
|---|---|
| Target Compound Data | Benzamide core with furan-2-carbonyl-thiophene-methyl linker; 2-bromo-5-methoxy substitution. No reported kinase inhibition data. |
| Comparator Or Baseline | Nissan Chemical tricyclic lead series (US9216999 Example 269 / BDBM198472): pyrrolo[2,3-h][1,6]naphthyridine core. JAK1 IC50 = 1.30 nM; JAK2 IC50 = 12 nM; JAK3 IC50 = 57 nM; TYK2 IC50 = 100 nM. |
| Quantified Difference | Not quantifiable – absent target compound bioactivity data. |
| Conditions | Biochemical LANCE Ultra assay, JAK1/2/3/TYK2 enzymes from Carna Biosciences, pH 7.5 [1]. |
Why This Matters
Without bioactivity data, scaffold novelty alone cannot justify selection over validated tricyclic leads with defined potency and selectivity profiles.
- [1] BindingDB. BDBM198472 (US9216999, Example 269). Affinity Data: JAK1 IC50 = 1.30 nM, JAK2 IC50 = 12 nM, JAK3 IC50 = 57 nM, TYK2 IC50 = 100 nM. Retrieved from http://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=198472 View Source
- [2] PubChem. 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide. No bioactivity data reported. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
